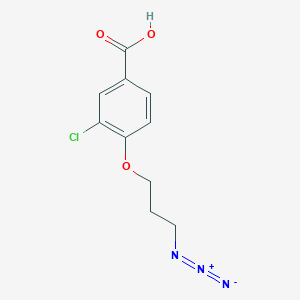

4-(3-Azidopropoxy)-3-chlorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

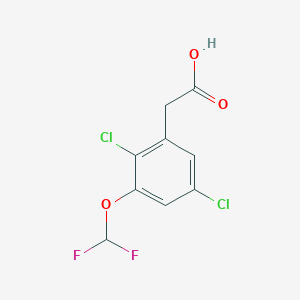

The synthesis of azide-tagged compounds like “4-(3-Azidopropoxy)-3-chlorobenzoic acid” often involves the use of copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . Another method involves the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides .Molecular Structure Analysis

The molecular formula of “this compound” is C10H11N3O3. The structure of similar compounds involves a reporter that can be attached by copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides to a reactive headgroup .Chemical Reactions Analysis

Azides can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Wissenschaftliche Forschungsanwendungen

Fluoreszenz- und Massenspektrometrie-Detektion

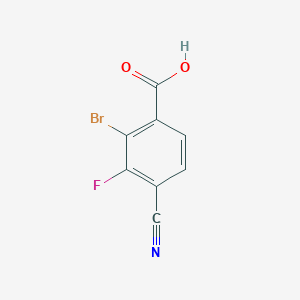

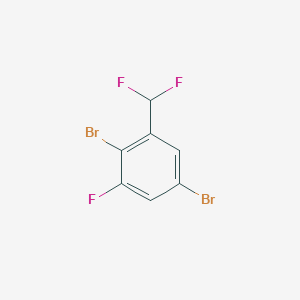

Die Verbindung kann als kleines, Azid-modifiziertes Thiazol-basiertes Reportermolekül für die Fluoreszenz-, UV- und Massenspektrometrie (MS)-Detektion verwendet werden . Dieses kleine fluoreszierende Reportermolekül trägt eine Bromfunktionalisierung, die die automatisierte Datenextraktion von Elektrospray-Ionisations-MS-Läufen durch Überwachung seiner charakteristischen Isotopensignatur erleichtert .

Aktivitätsbasierte Proteinprofilierung

Das Vorhandensein einer Azidgruppe in der Verbindung macht sie zu einem potenziellen Kandidaten für die bioorthogonale Click-Chemie. Diese Eigenschaft ermöglicht es Forschern, Biomoleküle (wie Proteine oder DNA) mit Azid-haltigen Markierungen zu markieren und diese anschließend mit komplementären Alkin-funktionalisierten Sonden nachzuweisen.

Materialwissenschaftliche Forschung

Die Einarbeitung eines Fluoratoms in den aromatischen Ring der Verbindung führt zu einzigartigen Eigenschaften, die für die materialwissenschaftliche Forschung wertvoll sein könnten. Fluoratome sind dafür bekannt, die Stabilität zu erhöhen, die Hydrophobizität zu verändern und die elektronischen Eigenschaften von Molekülen zu beeinflussen.

Arzneimittelentwicklung

Ähnlich wie andere Azid-haltige Verbindungen könnte „4-(3-Azidopropoxy)-3-chlorobenzoic acid“ als wichtiger Baustein in der Arzneimittelentwicklung dienen. Die Azidgruppe könnte an einer Click-Reaktion mit einer Alkin-haltigen Sonde teilnehmen, während die Chlorbenzoesäuregruppe möglicherweise vorteilhafte Eigenschaften wie verbesserte Stabilität oder Zielfindung aufgrund ihrer Wechselwirkung mit biologischen Systemen bietet.

Oberflächenfunktionalisierung

Die Verbindung könnte möglicherweise zur Oberflächenfunktionalisierung verwendet werden. Die Azidgruppe könnte mit Alkin-funktionalisierten Oberflächen in einer Click-Chemiereaktion reagieren, wodurch die Verbindung kovalent an die Oberfläche gebunden werden kann.

Entwicklung fluorierter Polymere

Die Verbindung könnte auf ihre potenzielle Verwendung bei der Entwicklung fluorierter Polymere untersucht werden. Die Fluorphenylgruppe könnte möglicherweise die Selbstorganisationseigenschaften, die Wechselwirkung mit biologischen Zielstrukturen oder die Materialantwort beeinflussen.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that azide-tagged molecules like this one are often used as molecular probes in chemical biology . These probes allow for the tracing of bioactive metabolites and selective labeling of proteins and other biomacromolecules .

Mode of Action

The compound interacts with its targets through a process known as copper (I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . This interaction results in the attachment of the compound to its target, allowing for detection through fluorescence, UV, and mass spectrometry (MS) detection .

Biochemical Pathways

It’s worth noting that azide-tagged molecules are often used in activity-based protein profiling and functional metabolic profiling , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s small size and stability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid is the detection of its target molecules. The compound’s azide tag allows for the detection of an alkyne-modified small molecule by LC–MS and for the visualization of a model protein by in-gel fluorescence .

Action Environment

The compound’s stability suggests that it may be resistant to various environmental conditions .

Biochemische Analyse

Biochemical Properties

4-(3-Azidopropoxy)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of nucleophilic transformations. The azido group in this compound is highly reactive and can undergo various transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are crucial for the synthesis of various organonitrogen compounds and have applications in synthetic organic chemistry, chemical biology, and materials chemistry.

In biochemical reactions, this compound interacts with enzymes such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), which facilitates the formation of phosphazides . This interaction is essential for the protection of the azido group during nucleophilic transformations, allowing for the selective transformation of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been observed to inhibit the growth of tumor cells by blocking the activation of growth factor β (GFβ), which is essential for cellular proliferation

Additionally, this compound can affect cell signaling pathways and gene expression. For example, it has been used as a chemical probe to detect cysteine oxidation in proteins, which can serve as molecular switches in signal transduction pathways . This compound’s ability to modify protein function through reversible oxidation highlights its potential impact on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The azido group in this compound can form covalent bonds with target proteins, leading to the modification of their function . For instance, the formation of phosphazides with Amphos protects the azido group from nucleophilic attack, allowing for selective transformations of carbonyl groups .

Furthermore, this compound can participate in click chemistry reactions, such as CuAAC and SPAAC, which facilitate the formation of stable triazole linkages . These reactions are essential for the synthesis of various biomolecules and can lead

Eigenschaften

IUPAC Name |

4-(3-azidopropoxy)-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOFKAXAORFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264654 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096987-16-3 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.